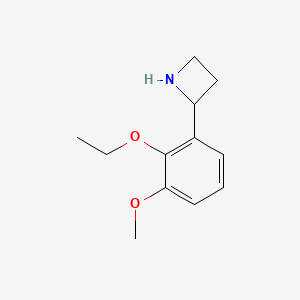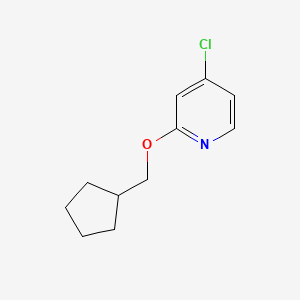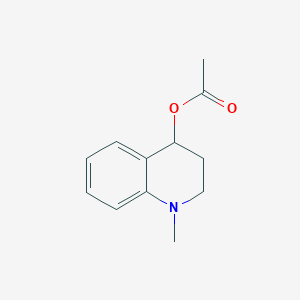![molecular formula C9H8ClN3O B11893759 6-Chloro-1-ethyl-1h-pyrazolo[3,4-b]pyridine-5-carbaldehyde CAS No. 898911-76-7](/img/structure/B11893759.png)
6-Chloro-1-ethyl-1h-pyrazolo[3,4-b]pyridine-5-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-1-ethyl-1h-pyrazolo[3,4-b]pyridine-5-carbaldehyde is a heterocyclic compound belonging to the family of pyrazolopyridines. These compounds are characterized by the fusion of a pyrazole ring with a pyridine ring, forming a bicyclic structure. The presence of a chloro substituent at the 6th position and an ethyl group at the 1st position further defines its unique chemical identity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-1-ethyl-1h-pyrazolo[3,4-b]pyridine-5-carbaldehyde typically involves the reaction of 5-aminopyrazole with diethyl ethoxy methylenemalonate. This reaction proceeds through a series of steps, including cyclization and chlorination, to yield the desired compound . The reaction conditions often involve the use of glacial acetic acid as a solvent and iodine as a catalyst .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of reagents and solvents is also tailored to minimize costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-1-ethyl-1h-pyrazolo[3,4-b]pyridine-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This reaction can convert the aldehyde group to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The chloro substituent can be replaced with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines and thiols can be used to replace the chloro group.
Major Products Formed
Oxidation: 6-Chloro-1-ethyl-1h-pyrazolo[3,4-b]pyridine-5-carboxylic acid.
Reduction: 6-Chloro-1-ethyl-1h-pyrazolo[3,4-b]pyridine-5-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-Chloro-1-ethyl-1h-pyrazolo[3,4-b]pyridine-5-carbaldehyde has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor modulators.
Industry: It is used in the production of advanced materials and as a precursor for various chemical syntheses
Mechanism of Action
The mechanism of action of 6-Chloro-1-ethyl-1h-pyrazolo[3,4-b]pyridine-5-carbaldehyde involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved may include inhibition of kinase activity or modulation of receptor functions .
Comparison with Similar Compounds
Similar Compounds
1H-pyrazolo[3,4-b]pyridine: Lacks the chloro and ethyl substituents.
2H-pyrazolo[3,4-b]pyridine: An isomer with different tautomeric form.
6-Chloro-1-methyl-1h-pyrazolo[3,4-b]pyridine-5-carbaldehyde: Similar structure but with a methyl group instead of an ethyl group.
Uniqueness
6-Chloro-1-ethyl-1h-pyrazolo[3,4-b]pyridine-5-carbaldehyde is unique due to its specific substituents, which confer distinct chemical properties and biological activities. The presence of the chloro group enhances its reactivity in substitution reactions, while the ethyl group influences its lipophilicity and pharmacokinetic properties .
Properties
CAS No. |
898911-76-7 |
|---|---|
Molecular Formula |
C9H8ClN3O |
Molecular Weight |
209.63 g/mol |
IUPAC Name |
6-chloro-1-ethylpyrazolo[3,4-b]pyridine-5-carbaldehyde |
InChI |
InChI=1S/C9H8ClN3O/c1-2-13-9-6(4-11-13)3-7(5-14)8(10)12-9/h3-5H,2H2,1H3 |
InChI Key |
CZOSYEQWOYPNAS-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=NC(=C(C=C2C=N1)C=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


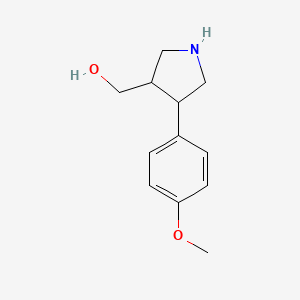

![Indeno[2,1-b]pyran, 2-propyl-](/img/structure/B11893701.png)
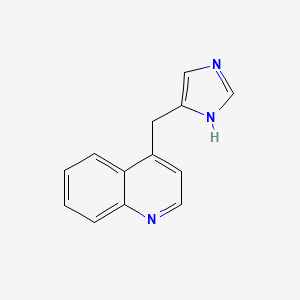
![2,4-Dichloro-7-fluoro-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B11893709.png)
![6-Bromo-3-methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B11893713.png)
![Benzo[G]quinazoline-5,10-dione](/img/structure/B11893719.png)
